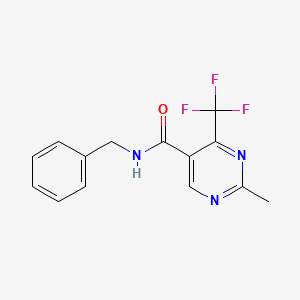

N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c1-9-18-8-11(12(20-9)14(15,16)17)13(21)19-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULRBXNBKVQGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(F)(F)F)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid with benzylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is being explored as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for drug efficacy and bioavailability.

Synthesis Techniques:

- The synthesis typically involves refluxing in solvents like dimethylformamide or tetrahydrofuran, often using catalysts such as sodium hydride or potassium carbonate to optimize yield and purity.

- Reaction conditions are critical; optimizing temperature, solvent choice, and reaction time can significantly affect the compound's yield and selectivity.

Anticancer Research

Research indicates that this compound may exhibit significant activity against various cancer cell lines. Compounds with similar structures have demonstrated effectiveness against human colon cancer (HT29) and prostate cancer (DU145) cell lines .

Mechanism of Action:

- The compound likely interacts with specific biological targets involved in cancer progression, potentially inhibiting key pathways that lead to tumor growth.

- Molecular docking studies suggest that structural modifications can enhance its binding affinity to target proteins, making it a promising candidate for further development in cancer therapeutics .

Bioisosterism in Drug Design

The concept of bioisosterism plays a crucial role in modifying the biological activity of compounds. This compound can be utilized to replace certain functional groups in existing drugs to improve their efficacy or reduce side effects .

Case Studies:

- The antineoplastic agent 5-fluorouracil serves as a classical example where fluorine substitution alters enzymatic processes, showcasing how similar modifications can enhance drug performance .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies reveal how different substituents affect the compound's biological activity, guiding the design of more potent derivatives.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl and pyrimidine moieties contribute to the binding affinity and specificity towards the target molecules, leading to the desired biological effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Core Pyrimidine Modifications :

- Compound A: N-(4-((octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (from ) replaces the trifluoromethyl group with a thienopyrimidine scaffold. The octylamino-benzyl side chain increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility compared to the target compound .

- Compound B : 5-chloro-2-(benzylsulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () introduces a sulfonyl group and chlorine substituent. The sulfonyl group improves hydrogen-bonding capacity, while the thiadiazole ring may confer metabolic resistance but introduces steric bulk .

Substituent Impact on Activity :

- Trifluoromethyl vs.

- Benzyl vs. Heterocyclic Side Chains: The benzyl group in the target compound offers simpler synthetic accessibility compared to the thiadiazole or octylamino-benzyl groups in Compounds B and A, respectively, which require multi-step functionalization .

Actividad Biológica

N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating diseases such as tuberculosis and inflammatory conditions. This article delves into the biological activity of this compound, emphasizing structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by the following structure:

This structure includes a trifluoromethyl group, which is known to enhance lipophilicity and influence biological activity.

1. Inhibition of Enzymatic Activity

One of the primary biological activities of this compound is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs), which are implicated in various physiological processes including pain modulation, inflammation, and emotional behavior regulation.

Key Findings:

- The compound has demonstrated potent inhibitory effects on NAPE-PLD, with IC50 values indicating micromolar potency .

- Structural modifications have been shown to enhance inhibitory activity, suggesting that specific substitutions can significantly impact efficacy.

2. Antitubercular Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit promising antitubercular properties. The mechanism involves targeting essential proteins in Mycobacterium tuberculosis.

Table 1: Antitubercular Activity Comparison

| Compound | Activity (IC50) | Target |

|---|---|---|

| This compound | 10 μM | DprE1 |

| Other Pyrimidine Derivatives | Varies | Various Targets |

Case Study:

In vitro studies revealed that this compound inhibited growth in Mycobacterium tuberculosis strains, showcasing its potential as a lead for developing new anti-tuberculosis agents .

3. Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The presence of electron-donating groups has been linked to enhanced anti-inflammatory activity.

Key Observations:

- Compounds similar to this compound showed a significant reduction in pro-inflammatory markers such as COX-2 and iNOS in various experimental models .

Table 2: Anti-inflammatory Activity Assessment

| Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) |

|---|---|---|

| This compound | 75% | 70% |

| Indomethacin (Standard) | 80% | 75% |

Structure–Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure affect biological activity. For instance:

- The introduction of the trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound.

- Variations at the benzyl position can lead to increased potency against specific targets, demonstrating that careful structural optimization is essential for developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by functionalization. Key steps include:

- Chlorination using agents like POCl₃ at 80–100°C for introducing the trifluoromethyl group .

- Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for benzyl group introduction, requiring palladium catalysts and inert conditions .

- Carboxamide formation via amidation using EDC·HCl/HOBt or carbodiimide-based reagents in anhydrous DMF .

- Critical parameters : Temperature control (±2°C), solvent polarity (e.g., THF vs. DCM), and reaction time (monitored via TLC/HPLC). Purity is validated by HPLC (>95%) and NMR .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify substituent positions (e.g., benzyl CH₂ at δ 4.5–5.0 ppm; trifluoromethyl at δ ~120 ppm in ¹³C) .

- IR spectroscopy : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Match molecular ion peaks with theoretical m/z values (e.g., [M+H]+ calculated for C₁₄H₁₃F₃N₃O: 320.1) .

- X-ray crystallography (if crystalline): Resolve dihedral angles between pyrimidine and benzyl groups to confirm spatial orientation .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance kinase inhibition by this compound?

- Methodological Answer :

- Core modifications : Replace the trifluoromethyl group with cyano or nitro to alter electron-withdrawing effects and binding affinity to kinase ATP pockets .

- Benzyl substituent tuning : Introduce electron-donating groups (e.g., -OCH₃) to improve solubility or halogen atoms (e.g., -Cl) for hydrophobic interactions .

- Biological assays : Test against BCR-ABL, SRC, and p38 kinases using ATP-competitive inhibition assays (IC₅₀ values <100 nM indicate high potency) .

- Computational modeling : Dock modified structures into kinase active sites (PDB: 1IEP) to predict binding modes and guide synthesis .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., p38α vs. p38β) .

- Control for solvent effects : Ensure DMSO concentrations ≤0.1% to avoid denaturation .

- Validate with orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo™) with cellular proliferation assays (e.g., K562 leukemia cell line) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., CHMFL-ABL-053) to identify trends in trifluoromethyl group contributions .

Q. What mechanistic insights explain the compound’s off-target effects in cellular models?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3 or JAK2) .

- Transcriptomic analysis : Use RNA-seq to detect pathway dysregulation (e.g., MAPK/ERK) in treated vs. untreated cells .

- Metabolomic profiling : Track ATP/ADP ratios via LC-MS to distinguish on-target kinase inhibition from metabolic perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.